![molecular formula C17H18ClN5O B13368853 3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13368853.png)
3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide
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Overview
Description
3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the 4-chlorophenyl intermediate: This can be achieved through halogenation reactions.
Introduction of the triazole moiety: This step often involves cyclization reactions using azide and alkyne precursors.
Attachment of the pyrrole ring: This can be done through condensation reactions.
Final coupling: The final step involves coupling the intermediates under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions could target the triazole moiety or the amide group.
Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly for its interactions with biological targets like enzymes or receptors.
Medicine
In medicine, the compound could be explored for its therapeutic potential, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide would depend on its specific application. For example, if used as a pharmaceutical agent, it might interact with specific molecular targets like enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)butanamide
- 3-(4-bromophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-N-[(1-methyl-1H-1,2,4-triazol-3-yl)methyl]-3-(1H-pyrrol-1-yl)propanamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H18ClN5O |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-[(1-methyl-1,2,4-triazol-3-yl)methyl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C17H18ClN5O/c1-22-12-20-16(21-22)11-19-17(24)10-15(23-8-2-3-9-23)13-4-6-14(18)7-5-13/h2-9,12,15H,10-11H2,1H3,(H,19,24) |
InChI Key |
OVMMDVXHPBCYLH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)CNC(=O)CC(C2=CC=C(C=C2)Cl)N3C=CC=C3 |
Origin of Product |
United States |
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